N-[(3-Benzyloxypyridin-2-YL)methyl]formamide
Description
N-[(3-Benzyloxypyridin-2-YL)methyl]formamide is a pyridine-derived formamide compound characterized by a benzyloxy substituent at the 3-position of the pyridine ring and a formamide group attached via a methylene bridge at the 2-position. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[(3-phenylmethoxypyridin-2-yl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-11-15-9-13-14(7-4-8-16-13)18-10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCQBSYMPVEUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670443 | |
| Record name | N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952024-31-6 | |
| Record name | N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(3-Benzyloxypyridin-2-YL)methyl]formamide involves several steps. One common synthetic route includes the reaction of 3-benzyloxypyridine with formaldehyde and formamide under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
N-[(3-Benzyloxypyridin-2-YL)methyl]formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-[(3-Benzyloxypyridin-2-YL)methyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-Benzyloxypyridin-2-YL)methyl]formamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific use of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aromatic ring significantly influence reactivity and biological activity. Below is a comparison with key analogs:
| Compound Name | Core Structure | Substituent(s) | Key Properties | References |
|---|---|---|---|---|
| N-[(3-Benzyloxypyridin-2-YL)methyl]formamide | Pyridine + formamide | 3-Benzyloxy, 2-methylformamide | High lipophilicity due to benzyloxy group; potential for π-π stacking interactions | Inferred |
| N-(5-Bromopyridin-2-yl)formamide | Pyridine + formamide | 5-Bromo, 2-formamide | Bromine enhances electrophilicity; used in cross-coupling reactions | |
| N-(3-Fluorophenyl)formamide | Benzene + formamide | 3-Fluoro | Meta-fluorine increases electron-withdrawing effects; moderate antimicrobial activity | |
| N-(Thiophen-2-ylmethyl)formamide | Thiophene + formamide | 2-Methylformamide | Sulfur atom enhances electron-richness; distinct reactivity in medicinal chemistry | |
| N-(2,4,6-Trimethylphenyl)formamide | Benzene + formamide | 2,4,6-Trimethyl | Steric hindrance reduces reactivity; increased thermal stability |
Key Observations :
- Benzyloxy vs. Halogen Substituents : The benzyloxy group in the target compound likely increases lipophilicity compared to halogenated analogs (e.g., bromine or fluorine), which may improve membrane permeability in biological systems .
- Pyridine vs. Benzene/Thiophene Cores : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, differentiating it from purely hydrocarbon or sulfur-containing analogs .
Biological Activity
N-[(3-Benzyloxypyridin-2-YL)methyl]formamide, a compound with the CAS number 952024-31-6, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzyloxy group attached to a pyridine ring, which is known for its diverse biological properties. The presence of the formamide functional group enhances its potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other pyridine derivatives that exhibit kinase inhibition.
- Receptor Interaction : It could interact with various receptors, affecting signaling pathways that are crucial for cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives, providing insights into the potential efficacy of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of pyridine exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could possess similar properties.
- Enzyme Inhibition : Research on related compounds has shown that they can inhibit enzymes involved in cancer progression, indicating a potential application in oncology for this compound.
- Toxicity Assessments : Toxicological evaluations are necessary to determine the safety profile of this compound before considering it for therapeutic applications.
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vitro Studies : Conducting detailed pharmacological studies to evaluate its efficacy against specific diseases.
- Mechanistic Studies : Investigating the exact mechanisms through which it interacts with biological targets.
- Structure Optimization : Exploring structural modifications to enhance its biological activity and reduce potential toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
